molecular formula C13H17N B12666530 Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- CAS No. 13515-63-4

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-

Cat. No.: B12666530
CAS No.: 13515-63-4
M. Wt: 187.28 g/mol
InChI Key: IWDDXAVDKOTQST-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-: is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of the corresponding pyridine derivative under controlled conditions. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to fully saturated piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Pyridine derivatives with varying degrees of oxidation.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine compounds with functional groups introduced at specific positions.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    Pyridine, 1,2,3,6-tetrahydro-: A partially saturated pyridine ring without additional substituents.

    Piperidine: A fully saturated six-membered ring containing nitrogen.

    Phenylpyridine: A pyridine ring with a phenyl group attached.

Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- is unique due to the presence of both methyl and phenyl substituents, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

13515-63-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H17N/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3

InChI Key

IWDDXAVDKOTQST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C)C2=CC=CC=C2

Origin of Product

United States

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